2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Overview
Description
UCB-11056 is a chemical compound known for its role as a modulator of cyclic adenosine monophosphate (cAMP) generation. It has been studied for its potential nootropic effects, which are cognitive-enhancing properties. UCB-11056 can rapidly increase cAMP levels in the brain, making it a compound of interest in neurochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCB-11056 involves multiple steps, starting with the preparation of the core structure, which is a triazine ring. The general synthetic route includes:
Formation of the Triazine Ring: This is typically achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Substitution Reactions: The triazine ring undergoes substitution reactions with various nucleophiles to introduce functional groups such as morpholine and propyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of UCB-11056 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization or chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
UCB-11056 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring, where different nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.
Scientific Research Applications
UCB-11056 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of cAMP levels and its effects on various biochemical pathways.
Biology: Researchers use UCB-11056 to investigate its impact on cellular signaling and brain function.
Medicine: The compound’s potential nootropic effects make it a candidate for studying cognitive enhancement and neuroprotection.
Industry: UCB-11056 can be used in the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
UCB-11056 exerts its effects by modulating the generation of cyclic adenosine monophosphate (cAMP). It does not directly stimulate cAMP formation but potentiates the formation induced by other stimuli. This modulation occurs through interactions with specific molecular targets and pathways involved in cAMP synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Rolipram: Another compound that modulates cAMP levels but through inhibition of phosphodiesterase-4.
Forskolin: Directly stimulates adenylate cyclase to increase cAMP levels.
Theophylline: Inhibits phosphodiesterase, leading to increased cAMP levels.
Uniqueness of UCB-11056
UCB-11056 is unique in its ability to potentiate cAMP formation without directly stimulating it. This property differentiates it from other compounds like forskolin and theophylline, which have direct actions on cAMP synthesis or degradation pathways .
Properties
IUPAC Name |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMEVBNTXXDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155545 | |
Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127390-77-6 | |
Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UCB-11056 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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